Salicylidene o-toluic hydrazone

説明

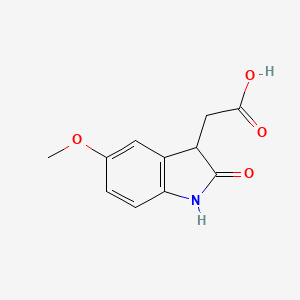

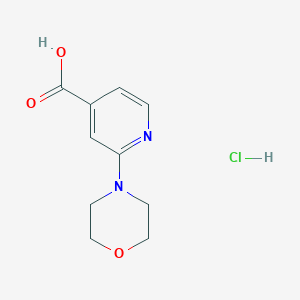

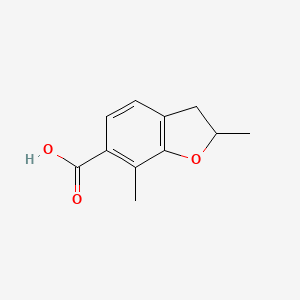

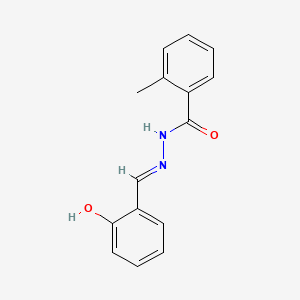

Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .

Synthesis Analysis

The synthesis of hydrazones, including Salicylidene o-toluic hydrazone, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular weight of Salicylidene o-toluic hydrazone is 254.2839 . It has a complex structure with multiple bonds, including double and aromatic bonds, and contains two six-membered rings .Chemical Reactions Analysis

In the synthesis process, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are monitored using ex situ powder X-ray diffraction and IR-ATR methods .Physical And Chemical Properties Analysis

Salicylidene o-toluic hydrazone has a molecular weight of 254.2839 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .科学的研究の応用

1. Antivirulence Drugs Targeting Bacterial Infection

Salicylidene acylhydrazides (hydrazones) have shown promise as antivirulence drugs, particularly when targeting bacterial secretion systems during host cell infections. These compounds, when combined with gallium ions, become more potent in suppressing bacterial and biofilm growth. Their interaction with gallium ions is crucial for understanding their mechanism and enhanced biological effect, as demonstrated in the study by Hakobyan, Boily, & Ramstedt (2014) (Hakobyan, Boily, & Ramstedt, 2014).

2. Chemosensors for Metal Ions Detection

Salicylidene hydrazone-based rhodamine spirocyclic chemosensors have been developed for high sensitivity and real-time detection of various metal ions. These sensors utilize the electron-donating ability and adjustable coordination cavity of salicylidene hydrazones, making them effective for detecting metal ions like Cu2+ and Hg2+ among others. This application is highlighted in the research conducted by Yang, Gao, Jinglin, & Dong (2016) (Yang, Gao, Jinglin, & Dong, 2016).

3. Synthesis of Metal Complexes

Salicylidene hydrazones are used in the synthesis of various metal complexes, which have applications in fields like catalysis and pharmacology. For instance, dioxo and oxo-peroxo molybdenum(VI) complexes bearing salicylidene 2-picoloyl hydrazone have been synthesized for catalytic applications, as detailed in the study by Bagherzadeh, Zare, Amani, Ellern, & Woo (2013) (Bagherzadeh, Zare, Amani, Ellern, & Woo, 2013).

4. Antiparasitic Pharmaceutical Applications

Salicylhydrazones have been investigated for their potential as antiparasitic pharmaceuticals. The study of their synthesis and trypanocidal activity on African trypanosomiasis by Glinma et al. (2015) revealed significant pharmaceutical activities against parasites (Glinma et al., 2015).

5. Antibacterial and Antifungal Activities

Novel hydrazone derivatives of isonicotinic hydrazide, including salicyl aldehyde derivatives, have shown appreciable antibacterial activities. These compounds could be potential candidates for antitumorigenic therapy, as explored in the research by Shah et al. (2022) (Shah et al., 2022).

6. Nematicidal Activity

Aryl hydrazones, including those derived from salicylaldehyde, have been studied for their nematicidal activity, as indicated by research on the root-knot nematode Meloidogyne incognita. This study by Eloh et al. (2015) suggests potential in discovering new nematicidal compounds (Eloh et al., 2015).

将来の方向性

The broad spectrum of biological activities of hydrazones has stimulated interest in developing methodologies for their synthesis . Future research may focus on finding a simple and effective approach for their selective preparation . Additionally, the potential biological activities of these compounds against selected human cancer cell lines and bacterial strains may be evaluated .

特性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDKSNZDBMQWIG-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylidene o-toluic hydrazone | |

CAS RN |

82859-72-1 | |

| Record name | Salicylidene o-toluic hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。